![molecular formula C66H51N B575136 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline CAS No. 182481-38-5](/img/structure/B575136.png)
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline is a complex organic compound characterized by multiple phenyl and butadiene groups. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the butadiene moiety: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the butadiene structure.
Coupling reactions: The phenyl groups are introduced via Suzuki or Heck coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with alkenes or aryl boronic acids.
Final assembly: The aniline core is then functionalized with the butadiene-phenyl groups through nucleophilic aromatic substitution or similar reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale reactors: To handle the multi-step synthesis efficiently.
Automated processes: For precise control over reaction conditions such as temperature, pressure, and reagent addition.
Purification techniques: Such as chromatography and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the butadiene moieties.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings, using reagents like nitrating agents or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline has several applications in scientific research:
Organic Electronics: Due to its conjugated system, it is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Materials Science: Its unique structural properties make it a candidate for the synthesis of novel polymers and advanced materials.
Chemical Sensors: The compound’s ability to undergo various chemical reactions makes it useful in the development of sensors for detecting specific analytes.
Pharmaceutical Research: It serves as a building block for the synthesis of complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism by which 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline exerts its effects is largely dependent on its interaction with other molecules. The compound’s conjugated system allows for:
Electron transfer: Facilitating redox reactions.
Molecular recognition: Through π-π stacking interactions with other aromatic compounds.
Pathways involved: These interactions can influence various biochemical pathways, particularly those involving electron transport and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenyl-1,3-butadiene: Shares the butadiene and phenyl groups but lacks the aniline core.
Triphenylamine: Contains the aniline core but lacks the extended butadiene conjugation.
Tetraphenylethylene: Another conjugated system with phenyl groups but different structural arrangement.
Uniqueness
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline is unique due to its combination of multiple conjugated butadiene units and aniline core, which provides a distinct set of electronic and structural properties not found in simpler analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and structural stability.
Properties
IUPAC Name |
4-(4,4-diphenylbuta-1,3-dienyl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dienyl)phenyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H51N/c1-7-25-55(26-8-1)64(56-27-9-2-10-28-56)37-19-22-52-40-46-61(47-41-52)67(62-48-42-53(43-49-62)23-20-38-65(57-29-11-3-12-30-57)58-31-13-4-14-32-58)63-50-44-54(45-51-63)24-21-39-66(59-33-15-5-16-34-59)60-35-17-6-18-36-60/h1-51H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAGODLGTNQHDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C=CC=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C=CC=C(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H51N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700759 |
Source


|
| Record name | 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182481-38-5 |
Source


|
| Record name | 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
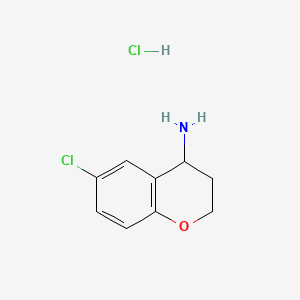

![2,3-Dihydroimidazo[1,2-a]pyridine-5(1H)-thione](/img/structure/B575058.png)
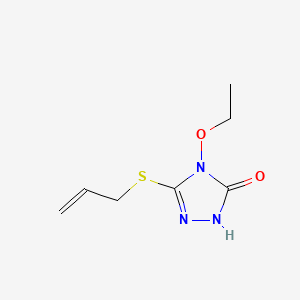

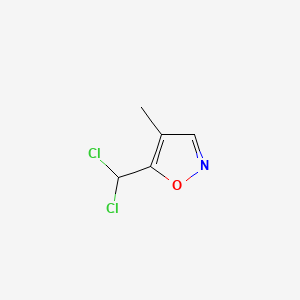
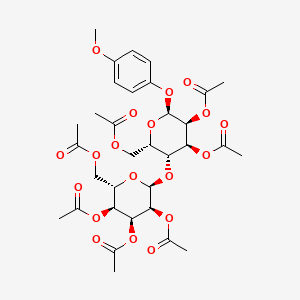
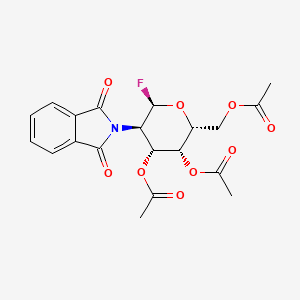
![2-[(E)-prop-1-enoxy]pyridine](/img/structure/B575068.png)
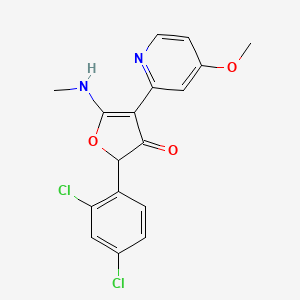
![Cyclopenta[4,5]pyrrolo[1,2-a]benzimidazole](/img/structure/B575071.png)
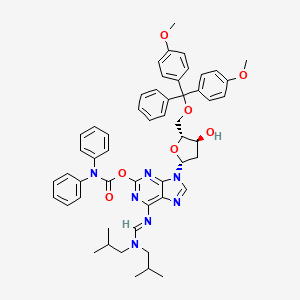
![7-chloro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B575074.png)
